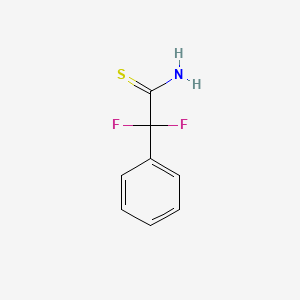

2,2-Difluoro-2-phenylethanethioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NS |

|---|---|

Molecular Weight |

187.21 g/mol |

IUPAC Name |

2,2-difluoro-2-phenylethanethioamide |

InChI |

InChI=1S/C8H7F2NS/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H2,11,12) |

InChI Key |

LAUFSGCBYZQRNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=S)N)(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,2 Difluoro 2 Phenylethanethioamide

Intrinsic Reactivity of the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) in thioamides exhibits distinct reactivity compared to its carbonyl (C=O) analog in amides. The larger size and greater polarizability of the sulfur atom, along with the lower electronegativity difference between carbon (2.55) and sulfur (2.58) compared to carbon and oxygen (3.44), lead to a weaker C=S π-bond (approximately 130 kcal/mol vs. 170 kcal/mol for C=O) and different charge distribution. nih.gov These characteristics make thioamides more reactive toward both nucleophiles and electrophiles than their amide counterparts. nih.gov

The carbon atom of the thiocarbonyl group is electrophilic, analogous to a carbonyl carbon, and is susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com This reaction, known as nucleophilic addition, involves the attack of a nucleophile on the electrophilic carbon, leading to the cleavage of the C=S π-bond and the formation of a tetrahedral intermediate. masterorganicchemistry.com

The general mechanism for nucleophilic addition to a thiocarbonyl group is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive thiocarbonyl carbon.

Intermediate Formation: The π-electrons of the C=S bond move to the sulfur atom, forming a tetrahedral intermediate with a negatively charged sulfur (a thiolate).

Protonation: The thiolate intermediate is typically protonated by a solvent or upon acidic workup to yield the final product.

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydrides, can add irreversibly. masterorganicchemistry.com Weaker nucleophiles, such as amines or alcohols, may add reversibly. masterorganicchemistry.commdpi.com The rate of addition is enhanced by factors that increase the electrophilicity of the thiocarbonyl carbon. mdpi.com

Table 1: Comparison of Carbonyl and Thiocarbonyl Properties

| Property | Carbonyl Group (C=O) | Thiocarbonyl Group (C=S) | Reference |

| Bond Dissociation Energy | ~170 kcal/mol | ~130 kcal/mol | nih.gov |

| Bond Length | ~1.23 Å | ~1.71 Å | nih.gov |

| ¹³C NMR Chemical Shift | 160–180 ppm | 200–210 ppm | nih.gov |

| Reactivity with Nucleophiles | Generally less reactive | Generally more reactive | nih.govnih.gov |

Due to its larger size, greater polarizability, and the presence of lone pairs of electrons, the sulfur atom in a thiocarbonyl group is a soft nucleophilic center. nih.govchemrxiv.org It readily reacts with various soft electrophiles, such as alkyl halides or metal ions. This reactivity is a key feature of thioamides and is often exploited in synthesis. For instance, the reaction with electrophiles can be the first step in transformations like the Eschenmoser sulfide (B99878) contraction. caltech.edu The enhanced nucleophilicity of the thioamide sulfur can, however, lead to undesired side reactions during peptide synthesis, a problem that can be mitigated by temporarily converting the thioamide to a less nucleophilic thioimidate. chemrxiv.org

Influence of Geminal Fluorine Atoms on Electronic Structure and Reactivity

The presence of two fluorine atoms on the carbon adjacent to the thiocarbonyl group in 2,2-Difluoro-2-phenylethanethioamide profoundly alters the molecule's electronic properties and reactivity.

Fluorine is the most electronegative element, and its presence exerts a powerful electron-withdrawing inductive effect (-I effect). mdpi.com In this compound, the two geminal fluorine atoms strongly pull electron density away from the α-carbon. This inductive withdrawal is transmitted to the adjacent thiocarbonyl carbon, significantly increasing its partial positive charge and, consequently, its electrophilicity. mdpi.com This makes the thiocarbonyl group in α,α-difluorinated thioamides much more susceptible to nucleophilic attack compared to their non-fluorinated counterparts. mdpi.comcardiff.ac.uk

The increased acidity of the N-H protons in thioamides compared to amides is a known property. nih.gov The inductive effect of the geminal difluoro group further enhances the acidity of the α-protons (if present) and can influence the pKa of the N-H protons as well.

Table 2: Electronic Effects of α-Substitution on Thiocarbonyl Reactivity

| Substituent at α-carbon | Electronic Effect | Impact on Thiocarbonyl Carbon | Predicted Reactivity with Nucleophiles | Reference |

| Alkyl Group (e.g., -CH₃) | Electron-donating (+I) | Decreased electrophilicity | Lower | masterorganicchemistry.com |

| Hydrogen (-H) | Neutral | Baseline electrophilicity | Moderate | masterorganicchemistry.com |

| Geminal Difluoro (-CF₂) | Strongly electron-withdrawing (-I) | Increased electrophilicity | Higher | mdpi.comcardiff.ac.uk |

Beyond simple induction, more complex stereoelectronic effects are at play. Hyperconjugation involves the interaction of filled or partially filled orbitals with adjacent empty or partially filled orbitals. In fluorinated systems, negative hyperconjugation (or the anomeric effect) is particularly important. ysu.amrsc.org This effect involves the delocalization of a lone pair of electrons from an adjacent heteroatom into an anti-bonding σ* orbital of the C-F bond (n → σ*C-F). nih.govresearchgate.net

Detailed Mechanistic Pathways of Key Transformations

The unique electronic profile of this compound suggests several potential reaction pathways. While specific studies on this exact molecule are limited, mechanistic pathways can be inferred from the reactivity of related fluorinated thioamides.

One key transformation for thioamides is aminolysis, where an amine displaces the amino group of the thioamide. The heightened electrophilicity of the thiocarbonyl carbon in this compound would facilitate this reaction. The mechanism likely proceeds through a tetrahedral intermediate, similar to standard nucleophilic acyl substitution.

Proposed Mechanism for Aminolysis:

Nucleophilic Attack: A primary or secondary amine attacks the highly electrophilic thiocarbonyl carbon of the difluorinated thioamide.

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed. mdpi.com

Proton Transfer: A proton is transferred from the attacking amine's nitrogen to the original thioamide's nitrogen, often facilitated by another amine molecule.

Elimination: The original amino group is eliminated as a neutral amine, and the C=S double bond is reformed, yielding the new thioamide product.

Another potential transformation is desulfurization-fluorination. Thioamides can be converted into gem-difluoromethylene amines using reagents like silver fluoride (B91410) (AgF). acs.org

Proposed Mechanism for Desulfurization-Fluorination:

Electrophilic Activation: The thioamide sulfur atom coordinates to the silver(I) ion, activating the thiocarbonyl group.

Fluoride Attack: A fluoride ion attacks the activated thiocarbonyl carbon.

Intermediate Formation: A transient α-fluoro-α-thioalkylamine intermediate is formed.

Elimination/Further Fluorination: Subsequent steps involving elimination of the sulfur moiety and addition of a second fluoride ion would lead to the final difluoromethylene product. The stability of the final product is often enhanced by the presence of electron-withdrawing groups. acs.org

Transamidation Reactions of Thioamides

Transamidation is a process where the amino group of a thioamide is exchanged with another amine. This reaction is a valuable method for synthesizing new thioamides or amides, often requiring catalysis to overcome the stability of the starting thioamide.

Direct transamidation reactions typically require a catalyst to activate the thioamide moiety. nih.gov Metal catalysts are commonly employed for this purpose. For instance, palladium(II) acetate with 2,2'-bipyridine as a ligand has been shown to catalyze the transamidation of tertiary amides with aromatic amines, which are otherwise prone to oxidation. nih.gov Iron(III) catalysts have also been utilized for transamidation, with the reaction scope extending to primary, secondary, and tertiary amides. nih.gov

In addition to metal catalysis, organocatalytic approaches have been developed. L-proline has been identified as an effective and inexpensive catalyst for the transamidation of various amides with amines under solvent-free conditions. nih.gov This highlights a greener alternative to metal-catalyzed methods. nih.gov The general mechanism involves the activation of the thioamide, making the carbonyl carbon more susceptible to nucleophilic attack by the incoming amine.

Table 1: Catalytic Systems for Transamidation Reactions

| Catalyst System | Amine Type | Key Features |

|---|---|---|

| Pd(OAc)₂ / 2,2'-bipyridine | Aromatic Amines | Good yields, can be performed on a gram scale. nih.gov |

| Fe(III) | Various | Broad scope, works with stoichiometric quantities. nih.gov |

Cyclization Reactions and Heterocycle Formation Involving the Thioamide

The thioamide functionality is a key building block for the synthesis of various sulfur- and nitrogen-containing heterocycles. These reactions often proceed via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization.

For example, 2-thiothymine, a cyclic thioamide, undergoes S-alkylation with α-haloketones. The resulting S-alkylated intermediate can then undergo cyclization to form thiazolo[3,2-a]pyrimidine derivatives. researchgate.net Similarly, reaction with bromomalononitrile leads to the formation of a thiazolo[3,2-a]pyrimidine-2-carbonitrile derivative. researchgate.net This intermediate can be further elaborated into more complex fused heterocyclic systems like thiazolo[3,2-a:4,5-d]dipyrimidines and pyrido[2',3':4,5]thiazolo[3,2-a]pyrimidines. researchgate.net

Desulfurization Processes and Related Transformations

Desulfurization involves the removal of the sulfur atom from the thioamide, typically converting it into an amide or other functional groups. This transformation is crucial for synthesizing compounds where the thioamide was used as a temporary functional group to facilitate other reactions.

The desulfurization of sulfur-containing compounds can be achieved using various catalytic systems. Studies on the desulfurization of 2-phenylcyclohexanethiol over sulfided Co-Mo, Ni-Mo, and Mo/γ-Al2O3 catalysts show that the process can proceed through hydrogenolysis (cleavage of the C-S bond) and β-elimination pathways. researchgate.net The addition of nickel or cobalt as promoters can accelerate these pathways. researchgate.net Transition metal phosphides, such as Ni2P, MoP, and WP, are also active catalysts for hydrodesulfurization. researchgate.net While these examples are not on thioamides directly, they demonstrate the principles of catalytic C-S bond cleavage relevant to the desulfurization of this compound.

Catalytic Transformations Utilizing this compound as Substrate

The thioamide group can act as a directing group in various transition-metal-catalyzed reactions, enabling the functionalization of otherwise unreactive C-H bonds. The unique electronic nature of this compound makes it an interesting substrate for such catalytic transformations.

Transition-Metal-Catalyzed Reactions (e.g., Palladium-catalyzed C-H Functionalization, Nickel-catalyzed couplings)

Transition-metal catalysis offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Palladium-Catalyzed C-H Functionalization: Palladium catalysis is particularly effective for enantioselective C-H functionalization. snnu.edu.cn The thioamide group can serve as a directing group, coordinating to the palladium center and bringing it into proximity with a specific C-H bond. nih.gov This strategy has been used for the enantioselective α-C-H coupling of various amines with aryl boronic acids, employing chiral phosphoric acids as ligands. nih.gov The catalytic cycles for these reactions can involve Pd(0)/Pd(II) or Pd(II)/Pd(IV) pathways. snnu.edu.cnnih.gov In a Pd(0)/Pd(II) cycle, the process typically starts with oxidative addition, followed by C-H activation via a concerted metalation-deprotonation (CMD) mechanism. snnu.edu.cn The strong coordinating ability of the sulfur atom in the thiocarbonyl group makes it an effective directing group for C-H activation. researchgate.net

Nickel-Catalyzed Couplings: Nickel catalysts provide a cost-effective alternative to palladium for cross-coupling reactions. benthamdirect.com Nickel-catalyzed couplings of arylboronic acids with methyl dithiocarbamates have been developed for the synthesis of thioamides, achieving yields between 27-85%. benthamdirect.comresearchgate.net This method demonstrates broad functional group tolerance. benthamdirect.comresearchgate.net Furthermore, nickel catalysis is effective for the synthesis of thiocarboxylic acid derivatives from O-alkyl xanthate esters or thiocarbonyl imidazolides and organozinc reagents. thieme-connect.com These reactions proceed under mild conditions with low catalyst loadings. thieme-connect.com The ability of nickel to readily engage in oxidative addition and participate in single-electron transfer processes makes it well-suited for activating strong C-O or C-S bonds. youtube.com

Table 2: Examples of Transition-Metal-Catalyzed Reactions

| Metal | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium | Enantioselective C-H Arylation | Amines, Aryl Boronic Acids | Thioamide directing group, high enantioselectivity. nih.gov |

| Palladium | C-H Functionalization | Arenes | Thioether directing group, irreversible Pd(II)/Pd(IV) cycle proposed. researchgate.net |

| Nickel | Cross-Coupling | Arylboronic Acids, Dithiocarbamates | Synthesis of thioamides, yields up to 85%. benthamdirect.comresearchgate.net |

Organocatalysis and Cooperative Catalysis in Thioamide Chemistry

Beyond transition metals, organocatalysis and cooperative catalysis represent modern strategies for asymmetric synthesis.

Organocatalysis: The field of organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. Proline sulfonamides, for instance, have emerged as effective catalysts for various C-C bond-forming reactions, including aldol and Mannich reactions. researchgate.net These catalysts are capable of constructing all-carbon quaternary stereocenters with high enantioselectivity and diastereoselectivity. researchgate.net

Cooperative Catalysis: Cooperative catalysis involves the simultaneous activation of both the nucleophile and the electrophile by two different catalysts, which can significantly lower the reaction's activation energy. researchgate.netethz.ch Thioamides are emerging as a useful functional group in this area. researchgate.net For example, soft Lewis acid/hard Brønsted base cooperative catalyst systems can promote asymmetric C-C bond-forming reactions where thioamides act as either electrophiles or pronucleophiles, achieving perfect atom economy. researchgate.net This dual activation strategy allows for reactions that might otherwise be unsuccessful. ethz.ch The development of cooperative systems using thioamides is a promising avenue for creating efficient and sustainable synthetic methods. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2,2 Difluoro 2 Phenylethanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,2-Difluoro-2-phenylethanethioamide, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton, carbon, fluorine, and nitrogen signals.

High-resolution 1D NMR spectra provide the foundational information for the structural assignment of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the protons of the thioamide group. The phenyl protons would typically appear as a multiplet in the range of 7.3-7.6 ppm. The thioamide (-CSNH₂) protons are expected to be broad singlets, due to quadrupole broadening from the adjacent nitrogen atom and potential for restricted rotation around the C-N bond, appearing at different chemical shifts.

¹³C NMR: The carbon NMR spectrum will display signals for the phenyl carbons, the difluorinated carbon, and the thioamide carbon. The carbon of the C=S group in thioamides is typically found in the range of 190-210 ppm. rsc.org The CF₂ carbon is expected to be a triplet due to coupling with the two fluorine atoms. The phenyl carbons will appear in the aromatic region (125-140 ppm).

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For a CF₂ group, a single signal is expected. The chemical shift for gem-difluoro compounds adjacent to an aromatic ring can vary but is often observed in a characteristic region. cas.cn

¹⁵N NMR: While less common, ¹⁵N NMR can provide information about the electronic environment of the nitrogen atom in the thioamide group. The chemical shift of the nitrogen in a primary thioamide would provide insight into the C-N bond character and potential for hydrogen bonding.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.3 - 7.6 | Multiplet | |

| -CSNH₂ | Broad singlets | Singlet | |

| Phenyl-C (ipso) | 130 - 140 | Singlet | |

| Phenyl-C (ortho, meta, para) | 125 - 130 | Singlet | |

| -CF₂- | Triplet (due to C-F coupling) | Triplet | |

| -C(S)NH₂ | 190 - 210 | Singlet |

2D NMR experiments are essential for establishing the connectivity of atoms within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. In this case, it would primarily confirm the coupling network within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. wikipedia.org This would definitively link the proton signals of the phenyl ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the phenyl ring to the rest of the molecule. For instance, correlations would be expected from the ortho-protons of the phenyl ring to the difluorinated carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. This could reveal through-space interactions between the protons of the phenyl ring and the thioamide group, offering insights into the molecule's preferred conformation.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition with a high degree of confidence. The exact mass can be calculated and compared to the experimentally determined value to validate the molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways could include:

Loss of the thioamide group or parts of it (e.g., loss of H₂S or CSN).

Cleavage of the C-C bond between the phenyl ring and the difluoroethyl group.

Fragmentation of the phenyl ring itself.

Rearrangement reactions involving the fluorine atoms, which are known to occur in the fragmentation of fluoro-organic compounds. rsc.org

The analysis of these fragmentation patterns helps to piece together the molecular structure and can be used to differentiate between isomers if any were present.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary thioamide (around 3300-3100 cm⁻¹), C=S stretching (typically in the range of 1200-1000 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. The strong C-F stretching vibrations are expected in the region of 1100-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S bond, being highly polarizable, often gives a strong signal in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Thioamide) | 3300 - 3100 | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| C=S Stretch (Thione) | 1200 - 1000 | Strong |

| C-F Stretch | 1100 - 1000 | Moderate |

| Aromatic C=C Stretch | 1600 - 1450 | Strong |

| C-N Stretch | 1400 - 1200 | Moderate |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and torsional angles. Furthermore, it elucidates the supramolecular structure, revealing how individual molecules pack together in the crystal lattice through various intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

A comprehensive search of scientific databases and literature reveals a notable absence of published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its solid-state molecular and supramolecular structure, which would typically be presented in a crystallographic data table, is not currently available. Such a table would ordinarily include parameters like:

Crystal System and Space Group: Describing the symmetry of the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Key Bond Lengths and Angles: Providing insight into the molecular geometry.

Intermolecular Interactions: Detail on the forces governing the crystal packing.

Without experimental crystallographic data, any discussion of the solid-state conformation and packing of this compound remains speculative. Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to provide these critical structural details.

Advanced Chiroptical Spectroscopy for Enantiomeric Characterization

The presence of a stereocenter in a molecule, such as a carbon atom attached to four different substituent groups, gives rise to chirality, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers. While this compound itself is not chiral, the introduction of a substituent at the ethanethioamide backbone could potentially create a chiral center, leading to enantiomeric pairs.

Advanced chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are instrumental in the characterization of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing unique spectral fingerprints for each enantiomer. This allows for the determination of absolute configuration and the assessment of enantiomeric purity.

As with crystallographic data, the scientific literature does not currently contain reports on the synthesis of chiral derivatives of this compound or their analysis using advanced chiroptical spectroscopy. Therefore, no experimental data on the chiroptical properties of such derivatives is available. Should chiral analogues of this compound be synthesized in the future, chiroptical spectroscopy would be an essential tool for their stereochemical elucidation.

Theoretical and Computational Chemistry Studies on 2,2 Difluoro 2 Phenylethanethioamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Conformation

No published studies were found that performed Density Functional Theory (DFT) or ab initio calculations specifically on 2,2-Difluoro-2-phenylethanethioamide. Such studies would be essential for understanding its fundamental electronic properties and spatial arrangement.

Prediction of Conformational Preferences and Energy Landscapes

Without dedicated computational studies, the conformational preferences and the complete energy landscape of this compound remain uncharacterized. Information on the relative stabilities of different rotational isomers (conformers) and the energy barriers between them is currently unavailable in the scientific literature.

Analysis of Bond Lengths, Angles, and Dihedral Angles

Specific, calculated data for the bond lengths, bond angles, and dihedral angles of this compound are not available. This information would typically be generated through geometry optimization in quantum chemical calculations.

Characterization of Frontier Molecular Orbitals (HOMO, LUMO) and Electrostatic Potential

The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound have not been reported. Similarly, calculations of its molecular electrostatic potential, which would provide insight into its reactive sites, are not present in the current body of scientific literature.

Computational Elucidation of Reaction Mechanisms and Kinetics

There is a lack of computational research investigating the reaction mechanisms and kinetics involving this compound. Such studies are crucial for predicting its reactivity and understanding the pathways of its chemical transformations.

Identification and Characterization of Transition States and Intermediates

No computational studies have been found that identify or characterize the transition states and intermediates involved in reactions of this compound. This information is fundamental to elucidating reaction pathways.

Calculation of Activation Barriers and Reaction Free Energy Profiles

Due to the absence of mechanistic studies, there are no reported calculations of activation barriers or reaction free energy profiles for any chemical reaction involving this compound.

Solvation Effects in Reaction Pathways

The chemical environment, particularly the solvent, can significantly influence the reaction pathways and rates of a chemical process. Computational chemistry provides powerful tools to model these solvation effects for a molecule like this compound.

Implicit vs. Explicit Solvation Models:

Implicit Solvation Models: In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit model that can efficiently approximate the bulk electrostatic effects of the solvent on the solute. This method is computationally less expensive and is often used for initial explorations of reaction pathways.

Explicit Solvation Models: For a more detailed understanding, explicit solvation models are employed. In these models, individual solvent molecules are included in the calculation, allowing for the study of specific solute-solvent interactions, such as hydrogen bonding. This approach is computationally more demanding but can provide crucial insights into the role of specific solvent molecules in stabilizing transition states or intermediates.

Studying Reaction Pathways:

Density Functional Theory (DFT) calculations would be the primary tool to map out the potential energy surface of reactions involving this compound. By locating the transition states and intermediates, the reaction mechanism can be elucidated. The inclusion of solvation models would allow for the determination of how the solvent alters the energy barriers of these pathways. For instance, a polar solvent might preferentially stabilize a polar transition state, thereby accelerating the reaction rate compared to a nonpolar solvent.

Hypothetical Data on Solvation Effects:

To illustrate the potential impact of solvents on a hypothetical reaction of this compound, the following table presents hypothetical activation energies (ΔG‡) in different solvents, calculated at a representative DFT level of theory.

| Solvent | Dielectric Constant (ε) | Hypothetical ΔG‡ (kcal/mol) |

| Gas Phase | 1 | 35.2 |

| Toluene (B28343) | 2.4 | 32.8 |

| Dichloromethane | 8.9 | 30.1 |

| Acetonitrile | 37.5 | 28.5 |

| Water | 78.4 | 26.9 |

This table is for illustrative purposes only and does not represent real experimental or computational data for this compound.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of new compounds like this compound.

NMR Spectroscopy:

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding constants of nuclei such as ¹H, ¹³C, and ¹⁹F. mdpi.com These shielding constants can then be converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. mdpi.com For organofluorine compounds, specialized basis sets may be required for accurate ¹⁹F NMR predictions. mdpi.com

Vibrational Spectroscopy (IR and Raman):

The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the vibrational modes associated with each calculated frequency, a detailed assignment of the experimental spectrum can be made. For this compound, characteristic vibrational modes would include the C=S stretch of the thioamide group, the C-F stretches of the difluoromethyl group, and various vibrations of the phenyl ring.

Hypothetical Predicted Spectroscopic Data:

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm) | 7.4-7.6 (m, 5H, Ar-H), 8.1 (br s, 1H, NH), 8.5 (br s, 1H, NH) | 7.3-7.5 (m, 5H, Ar-H), 8.0 (br s, 1H, NH), 8.4 (br s, 1H, NH) |

| ¹³C NMR (δ, ppm) | 115-135 (Ar-C), 125 (t, J=240 Hz, CF₂), 205 (C=S) | 118-133 (Ar-C), 124 (t, J=242 Hz, CF₂), 203 (C=S) |

| ¹⁹F NMR (δ, ppm) | -95.5 | -96.2 |

| IR (ν, cm⁻¹) | ~1100-1150 (C-F stretch), ~1300-1350 (C=S stretch) | ~1120 (C-F stretch), ~1330 (C=S stretch) |

This table is for illustrative purposes only and does not represent real experimental or computational data for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations are excellent for understanding the electronic structure and properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with other molecules. acs.org

Force Fields:

MD simulations rely on force fields, which are a set of parameters that describe the potential energy of a system as a function of the positions of its atoms. For a novel molecule like this compound, a suitable force field would need to be selected or developed. This may involve using existing parameters for similar functional groups and validating them against quantum chemical calculations.

Simulation Setup and Analysis:

An MD simulation would typically involve placing one or more molecules of this compound in a simulation box, often filled with a solvent. The system is then allowed to evolve over time according to the laws of classical mechanics. Analysis of the resulting trajectory can provide insights into:

Conformational Dynamics: How the molecule flexes and changes its shape over time.

Intermolecular Interactions: The nature and strength of interactions between molecules, such as hydrogen bonding and π-π stacking.

Solvation Structure: The arrangement of solvent molecules around the solute.

For this compound, MD simulations could be used to study how the difluoromethyl and phenyl groups influence its aggregation behavior in different solvents.

Hypothetical MD Simulation Results:

The following table summarizes the type of information that could be obtained from an MD simulation of this compound in water.

| Property | Hypothetical Observation from MD Simulation |

| Radial Distribution Function (g(r)) of water around the thioamide nitrogen | A sharp peak at ~2 Å, indicating strong hydrogen bonding between the N-H group and water oxygen atoms. |

| Radial Distribution Function (g(r)) of water around the thioamide sulfur | A broader, less intense peak compared to the amide oxygen, suggesting weaker hydrogen bonding to the sulfur atom. |

| Phenyl-Phenyl Stacking | In a concentrated solution, evidence of π-π stacking between the phenyl rings of adjacent molecules, with an average distance of ~3.5 Å. |

| Conformational Preferences | The dihedral angle between the phenyl ring and the thioamide group may show a preference for a specific range of values, influenced by the solvent. |

This table is for illustrative purposes only and does not represent real experimental or computational data for this compound.

Synthesis and Application of 2,2 Difluoro 2 Phenylethanethioamide Derivatives and Analogues

Design and Synthesis of Structurally Modified Derivatives

The structural modification of 2,2-Difluoro-2-phenylethanethioamide offers a versatile platform for fine-tuning its chemical and physical properties. By systematically altering different parts of the molecule, researchers can develop derivatives with tailored reactivity and functionality for specific applications in organic synthesis and medicinal chemistry.

Variations in the Phenyl Moiety and Substituent Effects

The synthesis of derivatives with different substituents on the phenyl ring can be achieved by starting with appropriately substituted benzaldehyde precursors. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can have a profound impact on the electron density of the entire molecule. For instance, electron-withdrawing groups, such as nitro or cyano groups, are expected to increase the electrophilicity of the thioamide carbon, potentially enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups, like methoxy or amino groups, would increase the electron density, which could influence the compound's behavior in different chemical transformations.

The position of the substituent on the phenyl ring (ortho, meta, or para) also plays a crucial role in determining the steric hindrance around the reactive centers of the molecule. This can be exploited to control the regioselectivity of subsequent reactions. The presence of bulky substituents can shield certain parts of the molecule, directing incoming reagents to more accessible sites.

A systematic study of these substituent effects allows for the rational design of derivatives with specific electronic and steric properties. For example, the introduction of fluorine atoms into the phenyl ring can alter the compound's lipophilicity and metabolic stability, which is a common strategy in medicinal chemistry. mdpi.com

Below is an interactive data table summarizing the potential effects of different substituents on the properties of this compound derivatives.

| Substituent (X) | Position | Electronic Effect | Potential Impact on Reactivity |

| -NO₂ | para | Electron-withdrawing | Increased electrophilicity of the thioamide carbon |

| -OCH₃ | para | Electron-donating | Decreased electrophilicity of the thioamide carbon |

| -Cl | ortho | Electron-withdrawing, Steric hindrance | Increased electrophilicity, potential for directed reactions |

| -C(CH₃)₃ | para | Electron-donating, Steric hindrance | Decreased electrophilicity, steric shielding |

| -CF₃ | meta | Strong electron-withdrawing | Significantly increased electrophilicity |

Modifications at the Thioamide Nitrogen Atom

The nitrogen atom of the thioamide group in this compound provides another avenue for structural diversification. N-alkylation and N-arylation can be employed to introduce a wide range of substituents, thereby modifying the compound's properties and creating new opportunities for its application.

The synthesis of N-substituted derivatives can be achieved through various standard organic reactions. For instance, N-alkylation can be performed by treating the parent thioamide with an appropriate alkyl halide in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom, which can influence the compound's solubility and steric profile. Similarly, N-arylation can be accomplished using methods such as the Buchwald-Hartwig amination, allowing for the introduction of various aryl and heteroaryl groups.

The introduction of functionalized alkyl or aryl groups at the nitrogen atom can also serve as a handle for further chemical transformations. For example, a substituent bearing a terminal alkyne or azide group could be used for click chemistry reactions, enabling the conjugation of the thioamide derivative to other molecules of interest.

The following table illustrates the types of modifications possible at the thioamide nitrogen and their potential consequences.

| Modification | Reagents | Resulting Structure | Potential Effects |

| N-Methylation | CH₃I, Base | N-CH₃ | Increased lipophilicity, altered conformational preferences |

| N-Benzylation | PhCH₂Br, Base | N-CH₂Ph | Increased steric bulk, potential for π-stacking interactions |

| N-Phenylation | Ph-X, Pd catalyst | N-Ph | Altered electronic properties, introduction of aromatic system |

| N-Acylation | Acyl chloride, Base | N-C(O)R | Decreased nucleophilicity of nitrogen, introduction of a carbonyl group |

Introduction of Additional Chiral Centers for Stereochemical Control

The introduction of additional chiral centers into the this compound scaffold is a powerful strategy for controlling the stereochemical outcome of subsequent reactions. This is particularly important in the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug discovery and development.

One common approach to achieve stereochemical control is through the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate, in this case, the this compound derivative. The auxiliary then directs the stereochemical course of a reaction, leading to the formation of a diastereomerically enriched product. After the reaction, the chiral auxiliary can be removed, yielding the desired enantiomerically pure product.

For example, a chiral auxiliary could be attached to the thioamide nitrogen atom. The steric bulk and conformational rigidity of the auxiliary would then create a chiral environment around the rest of the molecule, influencing the approach of reagents in subsequent transformations. This can lead to high levels of diastereoselectivity in reactions such as alkylations or aldol additions.

Another strategy involves the use of a chiral starting material for the synthesis of the this compound derivative itself. For instance, if a chiral amine is used in the final step of the thioamide synthesis, the resulting product will be a mixture of diastereomers that can potentially be separated.

The development of diastereoselective syntheses using these approaches allows for the preparation of a wide range of chiral building blocks derived from this compound. osi.lv These building blocks can then be used in the synthesis of complex, stereochemically defined target molecules.

| Strategy | Description | Expected Outcome |

| Chiral Auxiliary | Temporary attachment of a chiral group to the thioamide nitrogen. | Diastereoselective formation of products in subsequent reactions. |

| Chiral Substrate | Use of an enantiomerically pure starting material in the synthesis. | Formation of a diastereomeric mixture that can be separated. |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemistry of a reaction. | Enantioselective formation of the desired product. |

Application as a Building Block in Complex Organic Synthesis

This compound and its derivatives are valuable building blocks in complex organic synthesis due to the unique reactivity of the thioamide and gem-difluoro groups. These functionalities allow for the construction of a diverse array of molecular architectures, including heterocyclic compounds and modified peptides.

Precursors for Sulfur-Containing Heterocyclic Compounds

Thioamides are well-established precursors for the synthesis of a variety of sulfur-containing heterocyclic compounds. chemrxiv.org The thioamide functionality in this compound can readily participate in cyclization reactions to form rings such as thiazoles, which are important structural motifs in many biologically active molecules.

A classic and widely used method for the synthesis of thiazoles is the Hantzsch thiazole synthesis. youtube.comnih.gov This reaction involves the condensation of a thioamide with an α-haloketone. nih.gov In the context of this compound, this compound can serve as the thioamide component, reacting with various α-haloketones to produce a range of 2-substituted-4-(difluoro(phenyl)methyl)thiazoles. The reaction proceeds through the initial formation of a thioiminium salt, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring. beilstein-journals.org

The versatility of this reaction allows for the synthesis of a library of thiazole derivatives by simply varying the α-haloketone reactant. This provides access to compounds with different substitution patterns on the thiazole ring, which can be further functionalized to create more complex molecules. The presence of the difluorophenylmethyl group at the 4-position of the thiazole ring is a unique feature that can impart interesting properties to the final products. The synthesis of fluorinated heterocycles is an active area of research due to the often-enhanced biological activity of these compounds. nih.gov

The following table provides examples of sulfur-containing heterocycles that can be synthesized from this compound.

| Heterocycle | Reaction Type | Co-reactant |

| Thiazole | Hantzsch Synthesis | α-Haloketone |

| Thiadiazole | Oxidative Cyclization | Oxidizing Agent |

| Thiazoline | Cyclocondensation | α,β-Unsaturated Ketone |

Isosteric Replacements in Peptide and Protein Modification Studies

The thioamide group is an excellent isostere of the amide bond, meaning it has a similar size and shape but different electronic properties. chemrxiv.org This makes thioamides valuable tools in peptide and protein chemistry. Replacing a native amide bond in a peptide with a thioamide can lead to significant changes in the peptide's properties, such as increased resistance to enzymatic degradation, altered hydrogen bonding capabilities, and modified conformational preferences. researchgate.netresearchgate.net

The synthesis of peptides containing a this compound-derived unit can be achieved using solid-phase peptide synthesis (SPPS) techniques. nih.govtudublin.ie The corresponding α-amino acid analogue, 2,2-difluoro-2-phenylglycine, can be converted to its thioamide derivative and then incorporated into a growing peptide chain.

The presence of the gem-difluoro group adjacent to the thioamide linkage introduces unique structural and electronic features. The fluorine atoms can influence the local conformation of the peptide backbone and participate in non-covalent interactions, such as hydrogen bonds and halogen bonds. Furthermore, the thioamide bond itself has a different dipole moment and hydrogen bonding capacity compared to an amide bond, which can disrupt or stabilize secondary structures like α-helices and β-sheets.

By systematically replacing amide bonds with thioamide linkages at different positions in a peptide sequence, researchers can probe the role of specific hydrogen bonds and conformational features in peptide and protein function. nih.gov This approach, often referred to as "thioamide scanning," provides valuable insights into protein folding, protein-protein interactions, and enzyme mechanisms.

| Property | Amide Bond | Thioamide Bond | Implication of Replacement |

| Hydrogen Bond Acceptor | Strong | Weaker | Altered secondary structure and protein folding |

| Proteolytic Stability | Susceptible to cleavage | More resistant | Increased peptide half-life in biological systems |

| Rotational Barrier (C-N) | High | Lower | Increased conformational flexibility |

| Dipole Moment | ~3.5 D | ~4.7 D | Changes in electrostatic interactions |

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of published research specifically concerning the chemical compound “this compound” within the contexts of supramolecular chemistry, self-assembly processes, and asymmetric synthesis as outlined in the requested article structure.

Searches for scholarly articles, patents, and crystallographic data did not yield specific information on the role of this compound in the following areas:

Chiral Derivatives and Applications in Asymmetric Synthesis:The scientific literature does not contain information on the synthesis or application of chiral derivatives of this compound.

Use as Chiral Auxiliaries or Precursors for Chiral Ligands:There is no evidence to suggest that this compound has been employed as a chiral auxiliary to control the stereochemical outcome of reactions or as a starting material for the synthesis of chiral ligands.

Due to the lack of specific research data on this compound in these advanced chemical applications, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline. The topics listed are significant areas of modern chemical research, but they have not been publicly applied to or investigated for this particular compound.

Q & A

Q. Basic

- HPLC-DAD: Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is required for reliable bioactivity data .

- Elemental Analysis: Confirm C, H, N, S, and F percentages within ±0.3% of theoretical values.

- Melting Point Consistency: Compare observed mp (e.g., 120–122°C) with literature to detect impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.